(Trinitro-29H,31H-phthalocyaninato(2-)-N29,N30,N31,N32)copper
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Overview
Description
[Trinitro-29H,31H-phthalocyaninato(2-)-n29,n30,n31,n32]copper: is a complex organic compound that belongs to the phthalocyanine family. Phthalocyanines are known for their vibrant colors and stability, making them useful in various applications such as dyes, pigments, and catalysts. The addition of trinitro groups to the phthalocyanine structure enhances its electronic properties, making it a subject of interest in advanced materials research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Trinitro-29H,31H-phthalocyaninato(2-)-n29,n30,n31,n32]copper typically involves the nitration of copper phthalocyanine. The process begins with the preparation of copper phthalocyanine, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the phthalocyanine ring.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is carefully monitored to prevent over-nitration, which can lead to the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [Trinitro-29H,31H-phthalocyaninato(2-)-n29,n30,n31,n32]copper can undergo oxidation reactions, where the nitro groups can be further oxidized to nitroso or other higher oxidation states.
Reduction: The compound can be reduced to form amino derivatives, which can be useful intermediates in various chemical syntheses.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the nitro groups.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phthalocyanines with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions due to its stable and electron-rich structure.
Sensors: It is employed in the development of chemical sensors for detecting gases and other analytes.
Biology and Medicine:
Photodynamic Therapy: The compound’s ability to generate reactive oxygen species upon light irradiation makes it useful in photodynamic therapy for cancer treatment.
Imaging: It is used as a contrast agent in imaging techniques due to its strong absorption and fluorescence properties.
Industry:
Dyes and Pigments: The vibrant color and stability of the compound make it suitable for use in dyes and pigments for textiles and inks.
Electronic Devices: It is used in the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which [Trinitro-29H,31H-phthalocyaninato(2-)-n29,n30,n31,n32]copper exerts its effects is primarily through its electronic properties. The nitro groups enhance the electron-accepting ability of the phthalocyanine ring, making it an efficient catalyst and photosensitizer. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cancer cells. In catalysis, the compound facilitates electron transfer reactions, enhancing the rate of chemical transformations.
Comparison with Similar Compounds
Copper Phthalocyanine: The parent compound without nitro groups.
Tetranitro Phthalocyanine: A similar compound with four nitro groups instead of three.
Amino Phthalocyanine: A derivative with amino groups instead of nitro groups.
Uniqueness:
Electronic Properties: The presence of three nitro groups provides a unique balance of electron-accepting ability and stability, making it more versatile in applications compared to its analogs.
Reactivity: The specific positioning of the nitro groups allows for selective reactions that are not possible with other derivatives.
Properties
CAS No. |
89139-22-0 |
---|---|
Molecular Formula |
C32H13CuN11O6 |
Molecular Weight |
711.1 g/mol |
IUPAC Name |
copper;5,6,7-trinitro-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H13N11O6.Cu/c44-41(45)21-13-20-22(24(43(48)49)23(21)42(46)47)32-39-30-19-12-6-5-11-18(19)28(37-30)35-26-15-8-2-1-7-14(15)25(33-26)34-27-16-9-3-4-10-17(16)29(36-27)38-31(20)40-32;/h1-13H;/q-2;+2 |
InChI Key |
TVQJSTQEVVDXSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=C(C(=C(C6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C9=CC=CC=C94.[Cu+2] |
Origin of Product |
United States |
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